N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide

CAS No.: 771513-68-9

Cat. No.: VC4151767

Molecular Formula: C15H14N2O2S

Molecular Weight: 286.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 771513-68-9 |

|---|---|

| Molecular Formula | C15H14N2O2S |

| Molecular Weight | 286.35 |

| IUPAC Name | N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C15H14N2O2S/c1-10(18)11-5-7-12(8-6-11)17-14(19)13-4-3-9-16-15(13)20-2/h3-9H,1-2H3,(H,17,19) |

| Standard InChI Key | BIQNPDVPODFBQL-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

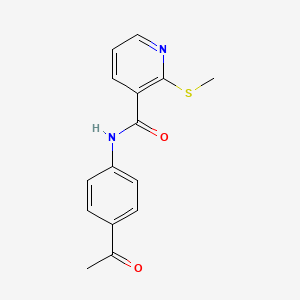

The compound’s structure combines a pyridine ring (position 3 substituted with a carboxamide group) and a 4-acetylphenyl group linked via an amide bond (Figure 1). The methylsulfanyl (-SMe) group at position 2 of the pyridine ring introduces hydrophobicity, while the acetylphenyl moiety enhances electronic diversity .

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 286.35 g/mol | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 84.4 Ų |

The IUPAC name, N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide, reflects its substitution pattern . The SMILES string CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC confirms the connectivity .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable in the provided sources, analogous thiourea derivatives synthesized from 4-aminoacetophenone exhibit diagnostic FT-IR absorptions:

-NMR of related compounds shows peaks for acetyl protons (~2.5 ppm) and aromatic protons (6.8–8.2 ppm) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide likely involves multi-step functionalization:

-

Pyridine Core Functionalization: Introduction of methylsulfanyl groups via nucleophilic substitution or coupling reactions.

-

Carboxamide Formation: Reaction of 3-pyridinecarboxylic acid derivatives with 4-aminoacetophenone under activating agents (e.g., EDC/HOBt).

A analogous synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide utilized pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone under reflux , suggesting that similar conditions could apply.

Table 2: Representative reaction conditions for analogues

| Reactant | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 4-Aminoacetophenone | Pivaloyl isothiocyanate, acetone, reflux | N-((4-acetylphenyl)carbamothioyl)pivalamide | 98.5% |

Crystallographic Data

Single-crystal X-ray diffraction of structurally similar compounds reveals planar aromatic systems and intermolecular hydrogen bonding . For example, N-((4-acetylphenyl)carbamothioyl)pivalamide crystallizes in a monoclinic system with space group P2/c .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s XLogP3 of 2.2 indicates moderate lipophilicity, favoring membrane permeability . Aqueous solubility remains unreported, but the polar surface area (84.4 Ų) suggests limited solubility in nonpolar solvents .

Metabolic Stability

The methylsulfanyl group may undergo oxidative metabolism to sulfoxide or sulfone derivatives, a common pathway for sulfur-containing drugs. The acetylphenyl moiety could be susceptible to cytochrome P450-mediated deacetylation.

Biological Activity and Mechanisms

Enzyme Inhibition

Related thiourea derivatives show cholinesterase inhibition:

The carboxamide group likely interacts with catalytic triads via hydrogen bonding, while the acetylphenyl moiety occupies hydrophobic pockets .

Comparative Analysis and Future Directions

Structural Analogues

Table 3: Activity comparison of pyridine-carboxamide derivatives

| Compound | Target | IC/Inhibition | Source |

|---|---|---|---|

| N-(4-Acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide | Tubulin | Not reported | |

| N-((4-Acetylphenyl)carbamothioyl)pivalamide | AChE/BChE | 85% at 100 µM |

Research Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume